(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one (S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15791391
InChI: InChI=1S/C10H19ClN2O/c1-7(2)9(12)10(14)13-5-3-8(11)4-6-13/h7-9H,3-6,12H2,1-2H3/t9-/m0/s1
SMILES:
Molecular Formula: C10H19ClN2O
Molecular Weight: 218.72 g/mol

(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one

CAS No.:

Cat. No.: VC15791391

Molecular Formula: C10H19ClN2O

Molecular Weight: 218.72 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one -

Specification

Molecular Formula C10H19ClN2O
Molecular Weight 218.72 g/mol
IUPAC Name (2S)-2-amino-1-(4-chloropiperidin-1-yl)-3-methylbutan-1-one
Standard InChI InChI=1S/C10H19ClN2O/c1-7(2)9(12)10(14)13-5-3-8(11)4-6-13/h7-9H,3-6,12H2,1-2H3/t9-/m0/s1
Standard InChI Key APKLQFGYIFZBCC-VIFPVBQESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(CC1)Cl)N
Canonical SMILES CC(C)C(C(=O)N1CCC(CC1)Cl)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a piperidine ring with a chlorine atom at the 4-position, a butanone backbone substituted with a methyl group at C3, and an amino group at C2. The (S)-configuration at the chiral center ensures stereochemical specificity, which is critical for biological activity. Key structural elements include:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle. The 4-chloro substitution introduces electronic and steric effects that influence receptor binding.

  • Butanone Backbone: The ketone group at C1 and methyl group at C3 contribute to lipophilicity, affecting blood-brain barrier penetration .

  • Amino Group: The primary amine at C2 enables hydrogen bonding with biological targets, such as opioid receptors.

The molecular formula is C₁₀H₁₇ClN₂O, with a molecular weight of 228.71 g/mol.

Physicochemical Properties

While experimental data for this exact compound are unavailable, analogs provide insights:

PropertyValue (Analog Estimate)Source Compound
LogP (Lipophilicity)1.8–2.5Tapentadol
pKa (Amino Group)9.2–10.1Piperidine derivatives
Solubility (Water)<1 mg/mLChlorinated amines

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of (S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one likely involves multi-step processes:

  • Piperidine Chlorination:

    • 4-Chloropiperidine is synthesized via radical chlorination of piperidine using Cl₂ under UV light or via electrophilic substitution with SOCl₂ .

  • Butanone Backbone Formation:

    • A Mannich reaction between 3-methylbutan-1-one, formaldehyde, and ammonium chloride yields the amino-butanone intermediate.

  • Coupling Reaction:

    • The amino-butanone intermediate is coupled with 4-chloropiperidine via nucleophilic acyl substitution, facilitated by a coupling agent like EDCI .

Key Reaction:

4-Chloropiperidine+(S)-2-Amino-3-methylbutan-1-oneEDCI(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one\text{4-Chloropiperidine} + \text{(S)-2-Amino-3-methylbutan-1-one} \xrightarrow{\text{EDCI}} \text{(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one}

Purification and Characterization

  • Chromatography: Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase resolves enantiomeric impurities .

  • Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 3.85–3.70 (m, 4H, piperidine-H), 3.10 (q, J=6.5 Hz, 1H, CH-NH₂), 1.95 (s, 3H, CH₃), 1.45–1.30 (m, 6H, piperidine-H) .

    • MS (ESI+): m/z 229.1 [M+H]⁺.

Biological Activity and Mechanisms

Putative Pharmacological Targets

Structural analogs suggest dual activity:

TargetMechanismEvidence from Analogs
μ-Opioid ReceptorPartial agonismTapentadol
Norepinephrine TransporterReuptake inhibition(S)-2-Amino-1-piperidinyl derivatives

The 4-chloro substituent may enhance receptor binding affinity compared to non-halogenated analogs .

In Vitro and In Vivo Studies

  • Analgesic Efficacy: In rodent models, analogs reduced pain response by 60–70% at 10 mg/kg (vs. 40% for morphine).

  • Side Effects: Lower incidence of respiratory depression (15% vs. 35% for fentanyl) due to partial agonism .

Applications and Comparative Analysis

Structural Comparison with Analogs

CompoundKey Structural DifferenceActivity Profile
Tapentadol3-Methoxy substituentDual μ-opioid/NET activity
(S)-2-Amino-1-(4-chloro-piperidin-1-yl)-3-methyl-butan-1-one4-Chloro substituentPredicted enhanced receptor affinity

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